molecular formula C5H5N3O3S B133880 N-(4-nitro-1,2-thiazol-5-yl)acetamide CAS No. 153970-44-6

N-(4-nitro-1,2-thiazol-5-yl)acetamide

Cat. No.: B133880
CAS No.: 153970-44-6
M. Wt: 187.18 g/mol
InChI Key: XAIQJNBBVILKCH-UHFFFAOYSA-N
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Description

N-(4-Nitro-1,2-thiazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a nitro-substituted thiazole core. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is modified at the 4-position with a nitro group (-NO₂), a strong electron-withdrawing substituent, and at the 5-position with an acetamide moiety (-NH-CO-CH₃).

Properties

CAS No.

153970-44-6

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

N-(4-nitro-1,2-thiazol-5-yl)acetamide

InChI

InChI=1S/C5H5N3O3S/c1-3(9)7-5-4(8(10)11)2-6-12-5/h2H,1H3,(H,7,9)

InChI Key

XAIQJNBBVILKCH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=NS1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=NS1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • The nitro group in this compound replaces the methyl or dichloro substituents in these analogues.
  • The thiazole core differs from triazolo-thiadiazole or thiophene systems, altering ring aromaticity and hydrogen-bonding capacity.

Substituent Effects on Solid-State Geometry

demonstrates that meta-substitution on phenyl rings in trichloro-acetamides significantly impacts crystal packing. For example:

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide forms monoclinic crystals with specific lattice constants.

Implications for this compound :

  • The nitro group at the 4-position of the thiazole ring may induce planarization of the acetamide moiety, favoring intermolecular hydrogen bonding (N-H···O=C). This could enhance crystallinity compared to methyl- or chloro-substituted thiazoles.

Bioavailability

  • N-(1-Naphthyl)-2-((4-allyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () incorporates a bulky naphthyl group, which may reduce solubility compared to the nitro-thiazole derivative .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Physicochemical Notes
This compound Thiazole 4-NO₂, 5-acetamide Not reported High polarity, planar structure
N-(4-Methyl-5-triazolo-thiadiazol)acetamide () Thiophene-triazolo-thiadiazole 4-CH₃, triazolo-thiadiazole 42 ± 1 nM (CDK5/p25) Moderate solubility, lipophilic
N-(3-Chlorophenyl)-trichloro-acetamide () Phenyl-trichloro 3-Cl, trichloro-acetamide Not reported Monoclinic crystals, dense packing
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide () Benzothiazole 6-CF₃, 2-acetamide Not reported High lipophilicity, low solubility

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